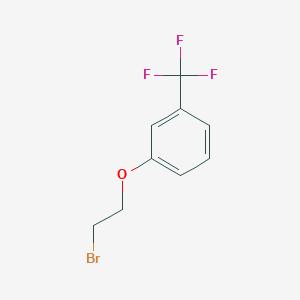
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound with the molecular formula C7H15O4P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane can be synthesized through the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus trichloride in the presence of anhydrous toluene and triethylamine . The reaction typically involves the formation of an intermediate, which is then treated with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure desired outcomes.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted dioxaphosphorinanes, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through phosphorylation and hydrolysis reactions. The compound can form pentacoordinated phosphorus intermediates, which are highly reactive and play a crucial role in various catalytic processes . These intermediates can interact with enzymes and other biomolecules, leading to the formation of stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound is similar in structure but lacks the ethoxy group.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: It has a chlorine atom instead of the ethoxy group.
Uniqueness
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
1007-57-4 |
|---|---|
Molekularformel |
C7H15O3P |
Molekulargewicht |
178.17 g/mol |
IUPAC-Name |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H15O3P/c1-4-8-11-9-5-7(2,3)6-10-11/h4-6H2,1-3H3 |
InChI-Schlüssel |
CNAJZRQKQRDTJQ-UHFFFAOYSA-N |
SMILES |
CCOP1OCC(CO1)(C)C |
Kanonische SMILES |
CCOP1OCC(CO1)(C)C |
| 1007-57-4 | |
Synonyme |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



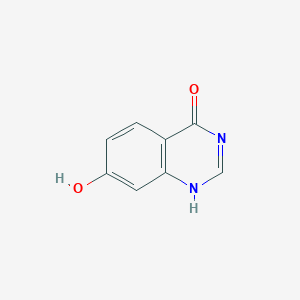



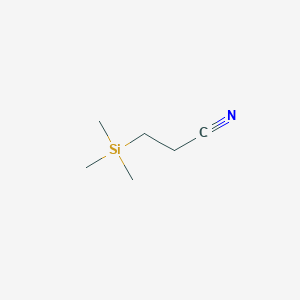
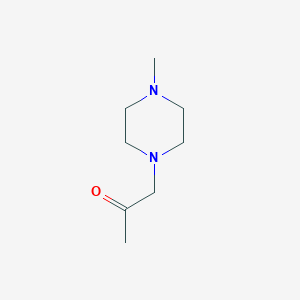

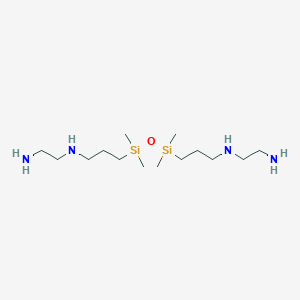


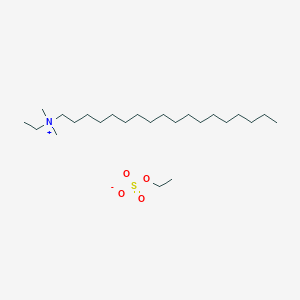
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
